

Technical Monograph: Characterization and Control of Lesinurad Impurity 2

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Compound of Interest

Compound Name: *Lesinurad Impurity 2*

CAS No.: *1158970-37-6*

Cat. No.: *B601861*

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Focus: The Amino-Desbromo Analog (CAS 1158970-37-6)

Executive Summary

In the synthesis and quality control of Lesinurad (a URAT1 inhibitor for gout), the management of impurities is critical for regulatory compliance (ICH Q3A/B). While "Impurity 2" is a designation often utilized by chemical standard vendors, it chemically corresponds to the Amino-Desbromo analog.

This impurity represents a critical Process-Related Impurity, typically arising from incomplete diazotization/bromination during the Sandmeyer reaction sequence or as a carryover intermediate. Its presence indicates specific inefficiencies in the late-stage synthesis of the triazole ring system.

Core Identity Matrix

Parameter	Technical Specification
Common Name	Lesinurad Impurity 2 (Vendor Designation)
Chemical Name	2-[[5-amino-4-(4-cyclopropyl)naphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid
CAS Registry Number	1158970-37-6
Molecular Formula	C ₁₇ H ₁₆ N ₄ O ₂ S
Molecular Weight	340.40 g/mol
Structural Difference	Substitution of the Bromine (Br) atom in Lesinurad with an Amino (NH ₂) group.[1]
Solubility Profile	Soluble in DMSO, Methanol; sparingly soluble in water (pH dependent due to carboxylic acid).

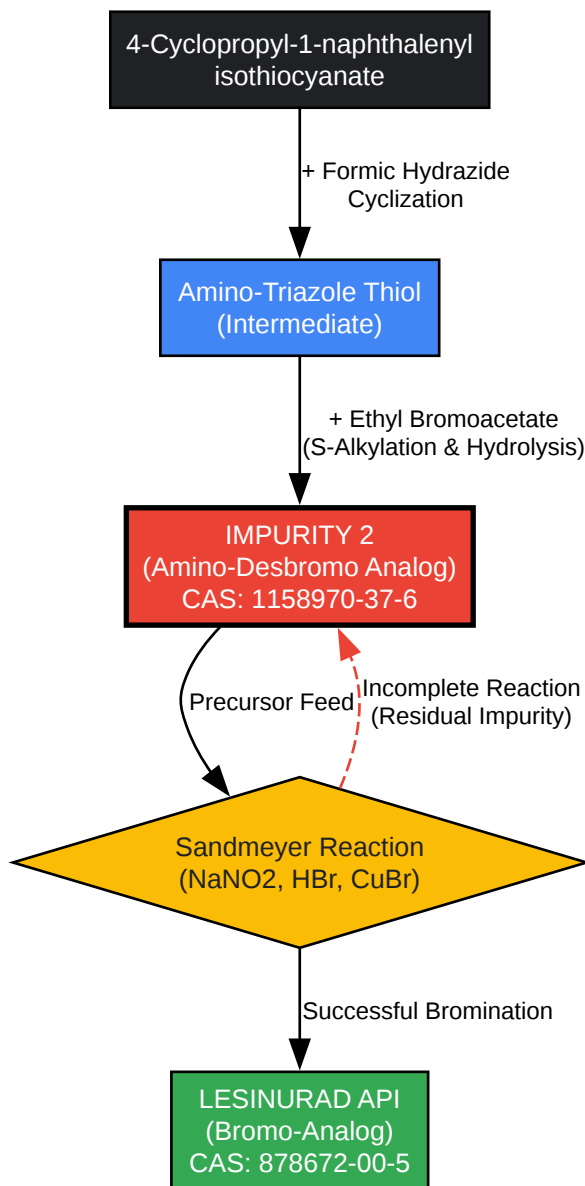
Mechanistic Origin & Synthesis Pathway

To control Impurity 2, one must understand its genesis. Lesinurad synthesis generally involves the construction of a 1,2,4-triazole core. Impurity 2 is the direct precursor in routes where the thiol is alkylated before the halogenation of the amino group, or it is a byproduct where the bromination fails.

The Critical Pathway (Causality)

- **Precursor Formation:** The synthesis often proceeds via an Amino-Triazole Thiol intermediate.
- **Alkylation:** This intermediate is reacted with ethyl bromoacetate (or chloroacetic acid) to form the thioacetic acid side chain.
 - **Result: Lesinurad Impurity 2** (The Amino-Acid form).
- **Sandmeyer Transformation (The Control Point):** The Amino group is converted to a Diazonium salt and then displaced by Bromine (using CuBr/HBr) to yield Lesinurad.
 - **Failure Mode:** If the Sandmeyer reaction is incomplete, or if the stoichiometry of the brominating agent is insufficient, the Amino-Desbromo (Impurity 2) remains in the final API.

Pathway Visualization



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Figure 1: Synthetic origin of Impurity 2 showing the critical Sandmeyer transformation node where the impurity persists if conversion is incomplete.

Analytical Characterization Strategy

Distinguishing Impurity 2 from Lesinurad requires methods capable of resolving the significant polarity difference caused by the NH₂ vs. Br substitution.

Mass Spectrometry (LC-MS) Identification

The mass shift is the definitive identifier.

- Lesinurad (Target):

~404/406 (distinct 1:1 isotopic pattern due to Bromine).

- Impurity 2 (Amino):

341

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- Diagnostic: Absence of the Bromine isotopic pattern in the Impurity 2 peak.

HPLC Method Protocol (Reverse Phase)

The Amino group makes Impurity 2 significantly more polar than Lesinurad. It will elute earlier (lower Retention Time, RT) in standard Reverse Phase (RP) conditions.

Recommended Method Parameters:

- Column: C18 Stationary Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5 μ m).
- Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH suppresses ionization of the carboxylic acid, improving peak shape).
- Mobile Phase B: Acetonitrile.
- Gradient:
 - 0-2 min: 10% B (Isocratic hold for polar impurities)
 - 2-15 min: 10%
90% B (Linear gradient)
 - 15-20 min: 90% B

- Detection: UV at 254 nm (Triazole core absorption).
- Expected Elution Order:
 - Polar Degradants[1][2]
 - Impurity 2 (Amino-Desbromo)
 - Lesinurad (API)[1][3][4]
 - Non-polar dimers/esters

Control & Remediation Protocols

To ensure Impurity 2 remains below the ICH Q3A qualification threshold (typically <0.15%), the following "Self-Validating" control loops should be implemented in the process chemistry.

Protocol A: Reaction Monitoring (IPC)

- Objective: Ensure >99.5% conversion during the Sandmeyer step.
- Method: HPLC analysis of the reaction mixture before quenching.
- Limit: If Impurity 2 > 0.5% in the reaction mix, add additional NaNO₂ and HBr equivalents. Do not proceed to workup until specification is met.

Protocol B: Purification via pH Swing

Since Impurity 2 contains a primary amine (weakly basic) and a carboxylic acid, its isoelectric point differs from Lesinurad (which lacks the basic amine).

- Acidic Wash: Dissolve crude Lesinurad in an organic solvent (e.g., Ethyl Acetate).
- Extraction: Wash with dilute acid (e.g., 0.5N HCl).
 - Mechanism:[1] The amino group of Impurity 2 protonates (), increasing its water solubility significantly compared to the Bromo-Lesinurad.

- Result: Impurity 2 partitions into the aqueous layer; Lesinurad remains in the organic layer.
- Validation: Test organic layer via HPLC to confirm removal.

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